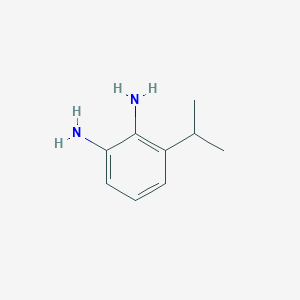

3-Isopropylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYDVLHBIPMKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595951 | |

| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-85-4 | |

| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Isopropylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for 3-isopropylbenzene-1,2-diamine, a valuable diamine intermediate in various research and development applications. The synthesis is presented as a three-step process, commencing with the formation of cumene, followed by dinitration, and concluding with a reduction to the target diamine. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of this synthesis.

Overall Synthesis Pathway

The proposed synthesis of this compound is a multi-step process involving Friedel-Crafts alkylation, aromatic nitration, and subsequent reduction of the nitro groups.

Caption: Proposed three-step synthesis of this compound.

Step 1: Friedel-Crafts Alkylation of Benzene to Cumene

The initial step involves the synthesis of cumene (isopropylbenzene) via the Friedel-Crafts alkylation of benzene with isopropyl alcohol, using sulfuric acid as a catalyst.

Experimental Protocol

-

To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 50 g of benzene.

-

Prepare a mixture of 13 g of isopropyl alcohol and 80% sulfuric acid. The weight ratio of benzene to isopropyl oil (a mixture containing isopropyl alcohol) to catalyst is approximately 1:0.25:4.25.[1]

-

Maintain the reaction temperature at 50°C with vigorous stirring.[1]

-

The reaction is carried out for a contact time of 140 minutes.[1]

-

After the reaction is complete, cool the mixture to 20°C.

-

Separate the organic layer and wash it with a 5% sodium carbonate solution, followed by water, and then dry it over anhydrous magnesium sulfate.

-

The unreacted benzene can be removed by distillation at atmospheric pressure.

-

The product, cumene, is then purified by distillation at 152-158°C.[1]

Quantitative Data

| Parameter | Value | Reference |

| Benzene to Isopropyl Alcohol Ratio (by weight) | 1 : 0.26 | [1] |

| Catalyst | 80% Sulfuric Acid | [1] |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 140 minutes | [1] |

| Yield of Cumene | up to 91.5% | [1] |

Step 2: Dinitration of Cumene

This step involves the dinitration of cumene to form a mixture of dinitro-isopropylbenzene isomers. It is important to note that the desired 2,3-dinitro isomer is expected to be a minor product due to the ortho-para directing effect of the isopropyl group.

Experimental Protocol

-

In a three-necked flask, dissolve 1,3,5-triisopropylbenzene (as a model substrate) in a saturated aliphatic hydrocarbon.

-

Prepare a nitrating acid mixture of nitric acid and sulfuric acid.

-

Add the nitrating acid dropwise to the solution of the isopropylbenzene derivative while maintaining the temperature between 20 and 30°C.

-

After the addition is complete, continue stirring at room temperature for 24 hours.

-

Isolate the product by filtration, centrifugation, or decantation.

-

Wash the product with water and benzene.

-

The crude product is a mixture of dinitrocumene isomers.

Note on Isomer Separation: The separation of the 2,3-dinitro-isopropylbenzene isomer from the other isomers (e.g., 2,4- and 2,6-isomers) is a significant challenge. A potential method involves treating the isomer mixture with an aqueous alkali-metal sulfite solution at a temperature between 50 and 80°C, which may selectively dissolve the undesired isomers.[2] Alternatively, fractional crystallization or column chromatography may be employed, though these methods can be difficult and may result in low yields of the desired isomer.

Quantitative Data for a Model Dinitration

| Parameter | Value |

| Substrate | 1,3,5-Triisopropylbenzene (306 parts) |

| Solvent | Saturated Aliphatic Hydrocarbon (1100 parts) |

| Nitrating Acid | HNO₃ (227 parts) in H₂SO₄ (441 parts) |

| Reaction Temperature | 20-30°C |

| Reaction Time | 24 hours |

| Yield of Dinitro Product | 96.7% (crude mixture) |

Step 3: Catalytic Hydrogenation of 2,3-Dinitro-isopropylbenzene

The final step is the reduction of the nitro groups of 2,3-dinitro-isopropylbenzene to form the target diamine, this compound. This is achieved through catalytic hydrogenation.

Experimental Workflow

Caption: Workflow for the catalytic hydrogenation of 2,3-dinitro-isopropylbenzene.

Experimental Protocol (Adapted from Dinitrotoluene Hydrogenation)

-

In a high-pressure autoclave, place the 2,3-dinitro-isopropylbenzene, an aliphatic alcohol solvent (e.g., methanol), and a hydrogenation catalyst such as platinum on carbon (Pt/C) or Raney nickel.[3][4]

-

The catalyst loading is typically between 0.1 to 25 percent by weight of the dinitrotoluene.[3]

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to a pressure of 1.0-2.5 MPa (10-25 bar).[5]

-

Heat the reaction mixture to a temperature of 80-120°C with vigorous stirring.[5]

-

Maintain the reaction until the hydrogen uptake ceases, indicating the completion of the reduction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent.[6]

Quantitative Data (Based on Dinitrotoluene Reduction)

| Parameter | Value | Reference |

| Catalyst | Platinum on Carbon (Pt/C) | [5] |

| Catalyst Loading | 0.1 - 0.5% (by weight of DNT) | [5] |

| Hydrogen Pressure | 1.0 - 2.5 MPa | [5] |

| Reaction Temperature | 80 - 120°C | [5] |

| Solvent | Aliphatic Alcohol | [3] |

| Expected Yield | High (based on analogous reactions) |

This guide provides a comprehensive overview of a potential synthetic route to this compound. Researchers should be aware of the challenges associated with the separation of dinitro-isomers and optimize the reaction conditions for each step to achieve the desired product purity and yield.

References

- 1. SU622801A1 - Method of obtaining cumol - Google Patents [patents.google.com]

- 2. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]

- 3. US3935264A - Hydrogenation of dinitrotoluene to toluene diamine - Google Patents [patents.google.com]

- 4. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]

- 5. CN104098475A - Device and method for producing diaminotoluene (TDA) by continuous liquid phase catalysis hydrogenation reduction of dinitrotoluene (DNT) - Google Patents [patents.google.com]

- 6. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Isopropylbenzene-1,2-diamine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive overview of the spectroscopic data for 3-Isopropylbenzene-1,2-diamine (CAS No. 112121-85-4; Molecular Formula: C₉H₁₄N₂). Due to the limited availability of published experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups. This guide is intended to assist researchers in the identification and characterization of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and typical values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the protons of the isopropyl group.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | Multiplet | 3H |

| Amine NH₂ | 3.0 - 5.0 | Broad Singlet | 4H |

| Isopropyl CH | 2.8 - 3.5 | Septet | 1H |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | 6H |

Note: The chemical shift of the amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also be subject to exchange with D₂O.

1.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for the aromatic carbons and the carbons of the isopropyl substituent. The electron-donating amino groups will influence the chemical shifts of the aromatic carbons.[1][2]

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-isopropyl | 135 - 145 |

| Aromatic CH | 110 - 130 |

| Isopropyl CH | 25 - 35 |

| Isopropyl CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and isopropyl groups, and C=C stretches of the aromatic ring.[3][4]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| N-H (Amine) | 3300 - 3500 | Medium | Two bands for symmetric and asymmetric stretching of the primary amine.[3] |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Aromatic C-H stretching.[5] |

| C-H (Aliphatic) | 2850 - 2970 | Medium to Strong | C-H stretching of the isopropyl group. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic ring skeletal vibrations.[5] |

| C-N (Aromatic Amine) | 1250 - 1350 | Medium to Strong | C-N stretching.[3] |

| N-H (Amine) | 1580 - 1650 | Medium | N-H bending (scissoring).[3] |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (150.22 g/mol ). The fragmentation pattern will likely be influenced by the presence of the amine and isopropyl groups.

| m/z | Predicted Fragment | Description |

| 150 | [M]⁺ | Molecular ion |

| 135 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 133 | [M - NH₃]⁺ | Loss of ammonia.[6] |

| 118 | [M - CH₃ - NH₃]⁺ | Subsequent loss of ammonia after methyl group loss. |

| 106 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

Note: The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio, in accordance with the nitrogen rule.[7]

Experimental Protocols

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method : Electron Ionization (EI) is a common method for generating fragment ions. Electrospray Ionization (ESI) may also be used, which would likely show a prominent [M+H]⁺ peak at m/z 151.[6]

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 7. Video: Mass Spectrometry of Amines [jove.com]

Physical and chemical properties of 3-Isopropylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzene-1,2-diamine, an aromatic amine with the molecular formula C₉H₁₄N₂, serves as a valuable building block in synthetic organic chemistry. Its ortho-diamine functionality makes it a key precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and common reactions.

Core Physical and Chemical Properties

While specific experimental data for this compound is not widely available in public literature, the following table summarizes its fundamental properties based on supplier information and computational predictions.

| Property | Value | Source |

| IUPAC Name | 3-(propan-2-yl)benzene-1,2-diamine | N/A |

| Synonyms | 3-Isopropyl-1,2-phenylenediamine, 3-isopropyl-o-phenylenediamine | [1] |

| CAS Number | 112121-85-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄N₂ | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| Appearance | Not specified (likely a solid, similar to other phenylenediamines) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis of this compound

A general and common method for the synthesis of ortho-phenylenediamines involves the reduction of the corresponding ortho-dinitrobenzene or ortho-nitroaniline. The following is a plausible synthetic pathway for this compound.

Caption: General synthetic route to this compound.

Experimental Protocol: A General Approach for the Reduction of a Dinitro Aromatic Compound

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

-

1-Isopropyl-2,3-dinitrobenzene (starting material)

-

Ethanol or Acetic Acid (solvent)

-

Palladium on carbon (Pd/C, 10%) or Tin (Sn) granules

-

Concentrated Hydrochloric Acid (HCl) (if using Sn)

-

Sodium bicarbonate or Sodium hydroxide solution (for neutralization)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

Procedure:

-

Catalytic Hydrogenation (Method A):

-

In a round-bottom flask, dissolve the 1-isopropyl-2,3-dinitrobenzene in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Pd/C.

-

The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Reduction with Tin and Hydrochloric Acid (Method B):

-

To a round-bottom flask containing the 1-isopropyl-2,3-dinitrobenzene, add an excess of tin granules.

-

Slowly add concentrated hydrochloric acid while stirring and cooling the flask in an ice bath to control the exothermic reaction.

-

After the initial reaction subsides, the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled and made basic by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution.

-

The resulting slurry is extracted several times with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Chemical Reactivity and Applications in Synthesis

The primary reactivity of this compound stems from the nucleophilic nature of its two adjacent amino groups. This makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of Quinoxalines

A common and important reaction of ortho-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines, a class of compounds with a wide range of biological activities.[4][5][6]

Caption: General scheme for the synthesis of quinoxalines.

Experimental Protocol: General Synthesis of a Quinoxaline Derivative

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates.

Materials:

-

This compound

-

A 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione)

-

Ethanol or Acetic Acid (solvent)

-

A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) or base (e.g., piperidine)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the this compound in ethanol or acetic acid.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

Add a catalytic amount of acid or base.

-

The reaction mixture is then heated to reflux and stirred. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Potential Applications in Drug Development

Ortho-phenylenediamines and their derivatives, such as quinoxalines and benzimidazoles, are prevalent scaffolds in many biologically active compounds and approved drugs. While specific studies on the biological activity of this compound are not readily found, its potential as a precursor to pharmacologically relevant molecules is significant. Derivatives of related phenylenediamines have shown a wide range of activities, including antimicrobial, antifungal, and anti-inflammatory properties.[7][8] The isopropyl group on the benzene ring can influence the lipophilicity and metabolic stability of the resulting heterocyclic compounds, which are important parameters in drug design.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the searched scientific literature. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet). The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to the nitrogen atoms shifted downfield. Signals for the methine and methyl carbons of the isopropyl group would also be present.

-

IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic and isopropyl groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (150.22 g/mol ). Fragmentation would likely involve the loss of a methyl group from the isopropyl substituent.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of diverse heterocyclic structures relevant to drug discovery and materials science. While detailed experimental data on its physical properties and specific reaction protocols are currently limited in publicly accessible databases, this guide provides a foundational understanding of its characteristics and synthetic utility based on the chemistry of analogous ortho-phenylenediamines. Further research into this compound would be valuable to fully elucidate its properties and expand its applications.

References

- 1. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]

- 2. keyorganics.net [keyorganics.net]

- 3. chemscene.com [chemscene.com]

- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 5. ijrar.org [ijrar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Isopropylbenzene-1,2-diamine structural isomers and stereochemistry

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of Isopropylbenzene-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structural isomers and stereochemical properties of isopropyl-substituted diaminobenzenes, with a primary focus on 3-Isopropylbenzene-1,2-diamine and its related positional isomers. Due to the limited availability of specific experimental data for these compounds, this guide integrates known data with established principles of organic chemistry and information from analogous compounds to provide a comprehensive overview for research and development purposes.

Structural Isomers of Isopropyl-diaminobenzene

The substitution of an isopropyl group and two amino groups on a benzene ring gives rise to several structural isomers. The relative positions of these three substituents determine the specific isomer. The primary isomers of interest are those derived from ortho-, meta-, and para-phenylenediamine backbones.

Based on the substitution pattern, the following structural isomers of isopropyl-diaminobenzene can be identified:

-

Ortho-diamine derivatives (substituents at positions 1 and 2):

-

This compound

-

4-Isopropylbenzene-1,2-diamine

-

-

Meta-diamine derivatives (substituents at positions 1 and 3):

-

2-Isopropylbenzene-1,3-diamine

-

4-Isopropylbenzene-1,3-diamine

-

5-Isopropylbenzene-1,3-diamine

-

-

Para-diamine derivatives (substituents at positions 1 and 4):

-

2-Isopropylbenzene-1,4-diamine

-

Caption: Positional isomers of isopropyl-diaminobenzene.

Stereochemistry

An analysis of the planar structures of the identified isomers reveals that none of them possess a chiral center. The isopropyl group itself is achiral, and there are no carbon atoms in the benzene ring or the substituents that are bonded to four different groups. Therefore, under normal conditions, these molecules are achiral and do not exhibit enantiomerism or diastereomerism.

Physicochemical and Spectroscopic Data

Direct experimental data for the isomers of isopropyl-diaminobenzene is scarce. The following table summarizes the available information, primarily from chemical suppliers.[1][2][3]

| Property | This compound | 4-Isopropylbenzene-1,2-diamine | 4-Isopropylbenzene-1,3-diamine |

| CAS Number | 112121-85-4[1][3] | 56471-90-0 | 14235-45-1[2] |

| Molecular Formula | C₉H₁₄N₂[1] | C₉H₁₄N₂ | C₉H₁₄N₂[2] |

| Molecular Weight | 150.22 g/mol [1] | 150.22 g/mol | 150.22 g/mol [2] |

| Purity | >95% | Not specified | ≥97%[2] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | Not specified | 52.04 Ų[2] |

| logP (calculated) | 1.9744 | Not specified | 1.9744[2] |

To provide a predictive context for the properties of these isopropyl derivatives, the following table presents the experimental data for the parent phenylenediamine isomers. The addition of an isopropyl group would be expected to decrease the melting point (due to disruption of crystal packing), increase the boiling point, and decrease water solubility.

| Property | o-Phenylenediamine | m-Phenylenediamine | p-Phenylenediamine |

| Melting Point | 102-104 °C | 64-66 °C | 145-147 °C[4] |

| Boiling Point | 257 °C | 282-284 °C | 267 °C[4] |

| Water Solubility | 41.5 g/L (20 °C) | 350 g/L (25 °C) | 47 g/L (25 °C)[4] |

| logP | 0.15[5] | -0.19 | -0.25[6] |

| pKa (first protonation) | 4.47[5] | 4.88 | 6.08 |

Experimental Protocols

General Synthesis Pathway

A common and versatile method for the synthesis of substituted phenylenediamines involves the nitration of a suitable aromatic precursor followed by the reduction of the nitro groups. For isopropylbenzene-diamines, a plausible synthetic route starts with cumene (isopropylbenzene).

Caption: Proposed synthetic route for isopropyl-diaminobenzenes.

Methodology:

-

Nitration of Cumene: Cumene is treated with a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring. The reaction typically yields a mixture of dinitro-isopropylbenzene isomers.

-

Isomer Separation: The resulting mixture of dinitro-isomers is separated into individual isomers. This can be achieved using techniques such as fractional crystallization or column chromatography, exploiting the differences in polarity and solubility of the isomers.

-

Reduction of Nitro Groups: The separated dinitro-isopropylbenzene isomer is then reduced to the corresponding diamine. Common reducing agents for this transformation include tin in hydrochloric acid (Sn/HCl), catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst), or iron in acetic acid (Fe/CH₃COOH).

-

Purification: The final diamine product is purified, typically by recrystallization or distillation under reduced pressure, to remove any remaining impurities or starting materials.

Separation of Isomers

The separation of positional isomers of aromatic amines can be challenging due to their similar physical properties. Several methods can be employed:

-

Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent at a given temperature. By carefully controlling the temperature and solvent composition, it may be possible to selectively crystallize one isomer from the mixture.

-

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers.[7] Different stationary phases (e.g., normal phase, reverse phase) and mobile phase compositions can be tested to achieve optimal separation. For aromatic amines, columns with specific functionalities, such as those impregnated with metal salts, have been shown to enhance selectivity.[7]

-

Complexation-Based Separation: In some cases, specific host molecules can selectively bind to one isomer, allowing for its separation by precipitation. For instance, decamethylcucurbit[4]uril has been used to separate phenylenediamine isomers based on differential binding affinities.[8][9]

References

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]

- 4. p-Phenylenediamine | 106-50-3 [chemicalbook.com]

- 5. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of phenylenediamine isomers by using decamethylcucurbit[5]uril - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Key chemical reactions of 3-Isopropylbenzene-1,2-diamine

An In-Depth Technical Guide to the Key Chemical Reactions of 3-Isopropylbenzene-1,2-diamine

Abstract

This compound is an aromatic diamine that serves as a versatile building block in heterocyclic chemistry. Its unique structure, featuring two adjacent amino groups on a benzene ring substituted with an isopropyl group, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, with a focus on the synthesis of benzimidazoles, quinoxalines, and benzodiazepines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction

This compound, also known as 3-(1-methylethyl)-1,2-benzenediamine, is a substituted ortho-phenylenediamine (OPD).[1] The reactivity of this class of compounds is dominated by the presence of the two vicinal amino groups, which can readily participate in condensation and cyclization reactions. The isopropyl substituent at the 3-position introduces steric bulk and has a minor electron-donating effect, which can influence the regioselectivity and kinetics of its reactions compared to the unsubstituted parent compound. This guide details its principal reactions, which are fundamental to the synthesis of a wide array of biologically active heterocyclic compounds.

Key Chemical Reactions

The primary reactions of this compound involve the formation of five- and seven-membered heterocyclic rings through condensation with various electrophilic partners.

Synthesis of Benzimidazoles

The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a cornerstone method for synthesizing benzimidazoles, a scaffold prevalent in medicinal chemistry.[2] The reaction with an aldehyde proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the 2-substituted benzimidazole.[3][4]

Caption: Pathway for benzimidazole synthesis from an aldehyde.

Table 1: Representative Data for Benzimidazole Synthesis

| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | NH₄Cl | Ethanol | 80-90 | 2 | Moderate-Good | [2] |

| 2 | Anisaldehyde | NH₄Cl | Ethanol | 80 | 2 | ~85 (unsubstituted OPD) | [2] |

| 3 | 4-Chlorobenzaldehyde | tert-Butyl nitrite | THF | 25 | 0.5 | 80 (unsubstituted OPD) | [4] |

| 4 | Various Aromatic | H₂O₂ / HCl | Acetonitrile | Room Temp | < 1 | >90 (unsubstituted OPD) | [5] |

Note: Data primarily for unsubstituted o-phenylenediamine (OPD) serves as a representative model.

Experimental Protocol: General Procedure for Benzimidazole Synthesis [2]

-

To a solution of this compound (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in ethanol (4 mL), add ammonium chloride (NH₄Cl, 30 mol%).

-

Stir the resulting mixture at 80-90°C for the time required to complete the reaction (typically monitored by TLC, 2-4 hours).

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid product by filtration.

-

Wash the product with water and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2-substituted-4-isopropyl-1H-benzimidazole.

Synthesis of Quinoxalines

Quinoxalines are another important class of N-heterocycles synthesized from ortho-phenylenediamines. The most common method is the condensation reaction with a 1,2-dicarbonyl compound, such as benzil or glyoxal.[6][7] This reaction is often catalyzed by acids and provides a direct route to substituted quinoxalines.[8][9]

Caption: Pathway for quinoxaline synthesis from a 1,2-dicarbonyl.

Table 2: Representative Data for Quinoxaline Synthesis

| Entry | 1,2-Dicarbonyl | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | Room Temp | 10 min | 96 (unsubstituted OPD) | [8] |

| 2 | Benzil | Bentonite clay K-10 | Ethanol | Room Temp | 20 min | 94 (unsubstituted OPD) | [10] |

| 3 | Benzil | TiO₂-Pr-SO₃H | None | Room Temp | 10 min | 95 (unsubstituted OPD) | [7] |

| 4 | Various 1,2-diketones | Phospho sulfonic acid | Ethanol | Room Temp | 15-30 min | 90-96 (unsubstituted OPD) | [11] |

Note: Data for unsubstituted o-phenylenediamine (OPD) is provided as a representative model.

Experimental Protocol: General Procedure for Quinoxaline Synthesis [8]

-

In a 50 mL round-bottomed flask, prepare a mixture of the 1,2-diketone (1.0 mmol), ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O, 0.025 g), and a solvent mixture of EtOH/H₂O (3:1 v/v, 20 mL).

-

To this mixture, add this compound (1.0 mmol).

-

Stir the reaction mixture vigorously at room temperature for the specified time (typically 10-30 minutes).

-

Monitor the reaction progress using TLC.

-

Upon completion, filter the reaction mixture to collect the solid product.

-

Wash the product with water and dry under a vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Synthesis of 1,5-Benzodiazepines

The condensation of ortho-phenylenediamines with ketones, particularly α,β-unsaturated ketones or β-diketones, leads to the formation of 1,5-benzodiazepines.[12] These seven-membered heterocyclic rings are of significant interest in pharmacology. Simple ketones like acetone can also react, often catalyzed by acids, to form the corresponding benzodiazepine derivative.[12]

Caption: Pathway for 1,5-benzodiazepine synthesis from a ketone.

Table 3: Representative Data for 1,5-Benzodiazepine Synthesis

| Entry | Ketone | Catalyst | Solvent | Conditions | Product (unsubstituted OPD) | Reference |

|---|---|---|---|---|---|---|

| 1 | Acetone | AgNO₃ | Acetonitrile | Reflux, 1h | 2,2,4-Trimethyl-3H-1,5-benzodiazepine | [12] |

| 2 | 1,3-Diphenyl-1,3-propanedione | Acidic MESOSI/KTPA | Solvent-free | 80°C, 30 min | 2,4-Diphenyl-3H-1,5-benzodiazepine | [12] |

| 3 | Benzophenone | None | None | 250°C, 50h | 2-Phenylbenzimidazole (via rearrangement) | [3] |

Note: Data for unsubstituted o-phenylenediamine (OPD) is provided as a representative model.

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-7-isopropyl-3H-1,5-benzodiazepine (Adapted from a reported procedure for OPD)[12]

-

Dissolve this compound (10 mmol) in acetonitrile.

-

Add silver nitrate (AgNO₃) as a catalyst (5 mol%).

-

Add acetone (25 mmol, 2.5 equivalents) to the solution.

-

Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target benzodiazepine.

Other Key Reactions

-

N-Alkylation and N-Acylation: The amino groups of this compound can undergo standard N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides.[13][14] These reactions typically require a base to neutralize the acid formed. Selective mono-alkylation can be challenging but is achievable under specific conditions.[13]

-

Oxidation: Aromatic diamines are susceptible to oxidation. The oxidation of the isopropyl group (cumene moiety) to a hydroperoxide is a well-known industrial process, though it typically occurs on the hydrocarbon itself before the introduction of the amine groups.[15][16] Direct oxidation of the diamine can lead to the formation of diimine derivatives or more complex polymeric materials.

Conclusion

This compound is a highly valuable synthon for constructing a diverse range of nitrogen-containing heterocyclic compounds. Its reactivity is primarily centered on the facile condensation of its vicinal diamine functionality with carbonyl-containing compounds. The synthesis of benzimidazoles, quinoxalines, and benzodiazepines represents its most important chemical transformations, providing access to molecular scaffolds with significant applications in pharmaceutical and materials science. The protocols and data presented in this guide offer a foundational resource for chemists aiming to utilize this versatile building block in their research and development efforts.

References

- 1. chemscene.com [chemscene.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. THE REACTION OF ORTHO-PHENYLENEDIAMINE WITH BENZOPHENONES AND DIBENZYL KETONES - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. sid.ir [sid.ir]

- 9. ijrar.org [ijrar.org]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ceur-ws.org [ceur-ws.org]

A Technical Guide to 3-Isopropylbenzene-1,2-diamine: Commercial Availability, Purity Assessment, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isopropylbenzene-1,2-diamine, a key chemical intermediate. The document details its commercial availability, typical purity levels, and potential impurities arising from a plausible synthetic route. Furthermore, it outlines detailed experimental protocols for purity determination and structural confirmation using modern analytical techniques.

Commercial Availability and Purity

This compound (CAS No. 112121-85-4) is available from several commercial chemical suppliers. The stated purity from most vendors is typically ≥95%. It is crucial for researchers to independently verify the purity and identify any impurities, as these can significantly impact the outcome of sensitive applications, particularly in drug development. A related isomer, N1-isopropylbenzene-1,2-diamine (CAS No. 70918-95-5), is also commercially available with similar stated purities.

| Supplier | Product Name | CAS Number | Stated Purity |

| ChemScene | This compound | 112121-85-4 | 95+%[1] |

| Key Organics | This compound | 112121-85-4 | >95% |

| ChemShuttle | This compound | 112121-85-4 | Not specified |

| A2B Chem | N1-Isopropylbenzene-1,2-diamine | 70918-95-5 | 95% |

| BLD Pharm | N1-Isopropylbenzene-1,2-diamine | 70918-95-5 | Not specified |

Synthesis and Potential Impurities

A plausible and common synthetic route for this compound involves a two-step process starting from 3-isopropylaniline. Understanding this pathway is critical for anticipating potential impurities.

Step 1: Nitration of 3-Isopropylaniline 3-Isopropylaniline is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the amino and isopropyl groups will lead to a mixture of isomers, primarily 2-nitro-3-isopropylaniline and 4-nitro-3-isopropylaniline.

Step 2: Reduction of the Nitro Group The resulting nitro-isopropylaniline isomers are then reduced to the corresponding diamine. A common method for this reduction is using a metal catalyst, such as iron powder in the presence of an acid (e.g., hydrochloric acid).[2]

Potential Impurities: Based on this synthetic route, the following impurities may be present in the final product:

-

Isomeric Diamines: The most likely impurities are the other isomers of isopropylbenzene-1,2-diamine that are formed during the nitration step and carried through the reduction.

-

Unreacted Starting Material: Incomplete reduction could lead to the presence of 2-nitro-3-isopropylaniline.

-

Over-reduced Products: While less common, side reactions during reduction could potentially occur.

-

Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as inorganic salts, may be present.

Quality Control and Purity Determination Workflow

A robust quality control workflow is essential to ensure the purity of this compound before its use in research and development. The following diagram illustrates a typical workflow.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and detecting non-volatile impurities.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Sample Preparation | Dissolve ~1 mg of the sample in 10 mL of acetonitrile. |

Procedure:

-

Prepare the mobile phases and sample solution as described above.

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the sample and run the gradient program.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile impurities.

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of dichloromethane. |

Procedure:

-

Prepare the sample solution.

-

Inject the sample into the GC-MS system.

-

Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards if available.

Spectroscopic Characterization

NMR is the most definitive method for structural elucidation.

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |

| Frequency | ≥400 MHz | ≥100 MHz |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Solvent peak (e.g., CDCl₃ at 77.16 ppm) |

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

Aromatic Protons: 6.5 - 7.5 (complex multiplet pattern)

-

NH₂ Protons: 3.5 - 5.0 (broad singlet, exchangeable with D₂O)

-

Isopropyl CH: 2.8 - 3.5 (septet)

-

Isopropyl CH₃: 1.1 - 1.4 (doublet)

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

Aromatic C-NH₂: 140 - 150

-

Aromatic C-H: 110 - 130

-

Aromatic C-isopropyl: 135 - 145

-

Isopropyl CH: 25 - 35

-

Isopropyl CH₃: 20 - 25

FTIR provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (primary amine) | Two bands in the region 3300-3500 (asymmetric and symmetric)[3][4] |

| C-H Stretch (aromatic) | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2850-3000 |

| N-H Bend (primary amine) | 1590-1650[3] |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch (aromatic amine) | 1250-1350[3] |

Procedure: Acquire the spectrum using a KBr pellet or as a thin film on a salt plate.

MS provides information about the molecular weight and fragmentation pattern.

| Parameter | Condition |

| Ionization Method | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Analyzer | Quadrupole or Time-of-Flight (TOF) |

Expected Fragmentation Pattern (EI):

-

Molecular Ion (M⁺): m/z = 150

-

Loss of a methyl group (M-15): m/z = 135

-

Loss of an isopropyl group (M-43): m/z = 107

-

Other characteristic fragments of the phenylenediamine core. The fragmentation of phenylenediamines can involve the loss of HCN or related fragments.[5]

Conclusion

For researchers and professionals in drug development, a thorough understanding and verification of the purity and identity of starting materials like this compound are paramount. While commercial suppliers provide a convenient source for this chemical, the information in this guide highlights the importance of in-house quality control. The provided experimental protocols offer a robust framework for purity assessment and structural confirmation, ensuring the integrity of subsequent research and development activities.

References

- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. connectsci.au [connectsci.au]

In-depth Technical Guide: 3-Isopropylbenzene-1,2-diamine

IUPAC Name: 3-Isopropylbenzene-1,2-diamine

Synonyms: 3-(1-Methylethyl)-1,2-benzenediamine, 3-Isopropyl-1,2-phenylenediamine

CAS Number: 112121-85-4

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

Introduction

This compound is a substituted aromatic diamine that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its ortho-diamine functionality is a key structural feature that allows for the synthesis of a variety of heterocyclic scaffolds, most notably benzimidazoles, which are prevalent in many pharmacologically active compounds. The presence of the isopropyl group at the 3-position introduces lipophilicity and steric bulk, which can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from chemical suppliers, the following information can be summarized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 112121-85-4 | - |

| Molecular Formula | C9H14N2 | - |

| Molecular Weight | 150.22 g/mol | - |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | Computational |

| logP (octanol-water partition coefficient) | 1.97 | Computational |

Spectroscopic Data:

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. Researchers working with this compound would need to perform these analyses for structural confirmation and characterization.

Synthesis and Experimental Protocols

3.1. Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available isopropyl-substituted nitrobenzene.

dot

Caption: Proposed synthesis of this compound.

3.2. General Experimental Protocol for Reduction of a Nitroaniline

The following is a generalized protocol based on standard procedures for the reduction of nitroanilines to phenylenediamines. This protocol would need to be optimized for the specific substrate.

Materials:

-

2-Isopropyl-6-nitroaniline (or other suitable precursor)

-

Reducing agent (e.g., Palladium on carbon (Pd/C), Tin(II) chloride (SnCl2), or Iron powder (Fe))

-

Solvent (e.g., Ethanol, Methanol, or Ethyl acetate for catalytic hydrogenation; Hydrochloric acid for metal-based reductions)

-

Hydrogen source (for catalytic hydrogenation)

-

Base for neutralization (e.g., Sodium bicarbonate, Sodium hydroxide)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure (Catalytic Hydrogenation Example):

-

In a flask suitable for hydrogenation, dissolve the nitroaniline precursor in an appropriate solvent (e.g., ethanol).

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by Thin Layer Chromatography (TLC) is recommended).

-

Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Potential Applications in Drug Development

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for heterocyclic compounds, particularly benzimidazoles. The ortho-diamine moiety readily undergoes condensation reactions with various electrophiles.

4.1. Synthesis of Benzimidazole Derivatives

The reaction of this compound with aldehydes or carboxylic acids is a well-established method for the synthesis of 2-substituted benzimidazoles. The isopropyl group at the 3-position of the diamine will result in a 4-isopropyl-substituted benzimidazole.

dot

Caption: Synthesis of benzimidazoles from this compound.

4.2. Potential Pharmacological Significance

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of an isopropyl group can modulate these activities.

Table 2: Potential Therapeutic Areas for Derivatives of this compound

| Therapeutic Area | Rationale |

| Anticancer | The benzimidazole scaffold is present in several anticancer agents. The isopropyl group could enhance binding to hydrophobic pockets of target proteins. |

| Antimicrobial | Substituted benzimidazoles have shown efficacy against various bacteria and fungi. The lipophilicity imparted by the isopropyl group may improve cell membrane penetration. |

| Antiviral | Certain benzimidazole derivatives are known to inhibit viral replication. The specific substitution pattern could lead to novel antiviral agents. |

| Anthelmintic | Benzimidazoles are a well-established class of anthelmintic drugs. Novel derivatives could overcome resistance. |

4.3. Signaling Pathways

While no specific signaling pathways have been elucidated for this compound itself, its derivatives could potentially target various pathways implicated in disease. For example, benzimidazole-based compounds have been shown to inhibit kinases involved in cancer cell proliferation.

dot

Caption: Potential mechanism of action for a benzimidazole derivative.

Conclusion

This compound is a chemical building block with significant potential for the synthesis of novel heterocyclic compounds of medicinal interest. While detailed experimental data and biological studies on this specific molecule are currently limited in the public domain, its structural features suggest that its derivatives, particularly 4-isopropyl-substituted benzimidazoles, could be valuable candidates for drug discovery programs. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising, yet underexplored, chemical entity.

The Landscape of 3-Isopropylbenzene-1,2-diamine Derivatives: A Review of Synthetic Strategies and Biological Potential

For Immediate Release

[City, State] – [Date] – While the synthesis and exploration of various benzene-1,2-diamine derivatives continue to be a fertile ground for discovery in medicinal chemistry, a comprehensive initial characterization of novel derivatives specifically stemming from 3-isopropylbenzene-1,2-diamine remains an underexplored frontier. This technical whitepaper provides a foundational guide for researchers, scientists, and drug development professionals interested in this chemical scaffold, drawing upon established synthetic methodologies for analogous compounds and highlighting potential areas for future investigation.

Synthetic Pathways to Benzene-1,2-diamine Analogs

The synthesis of substituted benzene-1,2-diamine derivatives often serves as a crucial first step in the generation of more complex heterocyclic structures with significant biological activities. Standard synthetic approaches, which can be adapted for the creation of novel this compound derivatives, are outlined below.

General Synthesis of Substituted Benzimidazole Derivatives

One of the most common applications of benzene-1,2-diamines is in the synthesis of benzimidazoles, a class of compounds known for a wide range of pharmacological activities. A general and adaptable protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole Derivatives

-

Step 1: Reflux Condensation. A mixture of a substituted o-phenylenediamine (1 equivalent) and a suitable carboxylic acid (1 equivalent) is refluxed in a 4 N hydrochloric acid solution for approximately 3 hours.

-

Step 2: Basification. The reaction mixture is then cooled to room temperature and neutralized with an ammonium hydroxide solution.

-

Step 3: Isolation and Purification. The resulting precipitate is collected by filtration, dried, and recrystallized from a suitable solvent such as methanol to yield the purified benzimidazole derivative.

This versatile method can be employed to react this compound with a variety of carboxylic acids to produce a library of novel benzimidazole derivatives for further study.

General Synthesis of Quinoxaline Derivatives

Quinoxalines, another important class of nitrogen-containing heterocycles, are readily synthesized from o-phenylenediamines. These compounds are known to exhibit a broad spectrum of biological effects, including antimicrobial and anticancer activities.

Experimental Protocol: Synthesis of Quinoxaline Derivatives

-

Step 1: Condensation Reaction. A substituted o-phenylenediamine (1 equivalent) is reacted with a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.

-

Step 2: Reaction Monitoring. The reaction is typically stirred at room temperature or gently heated, and its progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Product Isolation. Upon completion, the reaction mixture is cooled, and the precipitated quinoxaline derivative is collected by filtration, washed with a cold solvent, and dried.

By utilizing this compound in this reaction, a range of novel quinoxaline derivatives can be synthesized and subsequently evaluated for their biological potential.

Potential Biological Activities

While specific data on novel this compound derivatives is not yet available in the public domain, the broader class of substituted benzene-1,2-diamine derivatives has shown significant promise in several therapeutic areas.

Table 1: Potential Biological Activities of Benzene-1,2-diamine Derivatives

| Derivative Class | Potential Biological Activity |

| Benzimidazoles | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory |

| Quinoxalines | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory |

| Schiff Bases | Antibacterial, Antifungal, Anticancer |

Characterization of Novel Derivatives

A thorough characterization of any newly synthesized compounds is paramount. The following analytical techniques are essential for elucidating the structure and purity of novel this compound derivatives.

Table 2: Key Characterization Techniques

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. |

Visualizing Experimental Workflows

The logical progression of synthesizing and evaluating novel compounds can be effectively visualized to guide research efforts.

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Isopropylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Isopropylbenzene-1,2-diamine in the preparation of valuable heterocyclic scaffolds, specifically focusing on the synthesis of 4-isopropyl-substituted benzimidazoles and 6-isopropyl-substituted quinoxalines. The protocols detailed below are based on established methodologies for the synthesis of related heterocyclic systems and are adapted for the use of this specific precursor.

Introduction to this compound in Heterocyclic Synthesis

This compound is a valuable aromatic diamine building block in organic synthesis. The presence of the isopropyl group provides a lipophilic handle, which can be advantageous in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The vicinal diamine functionality is a versatile synthon for the construction of various fused heterocyclic ring systems. This document outlines its application in the synthesis of benzimidazoles and quinoxalines, two classes of heterocycles with significant biological activities.

Synthesis of 4-Isopropylbenzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial, antiviral, and anticancer activities. The synthesis of 2-substituted-4-isopropylbenzimidazoles can be readily achieved through the condensation of this compound with various aldehydes.

General Reaction Scheme for Benzimidazole Synthesis

Caption: General workflow for the synthesis of 2-substituted-4-isopropylbenzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-4-isopropylbenzimidazoles

This protocol describes a general method for the synthesis of 2-aryl-4-isopropylbenzimidazoles using a catalyst under conventional heating.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-

Ammonium chloride (NH₄Cl)[1]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired aromatic aldehyde (1 mmol).

-

Add a catalytic amount of ammonium chloride (e.g., 10 mol%).[1]

-

The reaction mixture is stirred at reflux (approximately 80-90 °C) for 2-4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data for Benzimidazole Synthesis (Illustrative)

The following table summarizes expected yields for the synthesis of 2-substituted benzimidazoles based on analogous reactions with o-phenylenediamine.[1]

| Aldehyde (R-CHO) | Product | Expected Yield (%) |

| Benzaldehyde | 2-Phenyl-4-isopropylbenzimidazole | 85-95 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-isopropylbenzimidazole | 80-90 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-isopropylbenzimidazole | 88-98 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4-isopropylbenzimidazole | 75-85 |

Synthesis of 6-Isopropylquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles that are part of numerous biologically active compounds, including antibiotics and anticancer agents. The standard method for their synthesis involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.

General Reaction Scheme for Quinoxaline Synthesis

Caption: General workflow for the synthesis of 2,3-disubstituted-6-isopropylquinoxalines.

Experimental Protocol: Synthesis of 2,3-Diaryl-6-isopropylquinoxalines

This protocol provides a general procedure for the synthesis of 2,3-diaryl-6-isopropylquinoxalines.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Ethanol

-

Water

-

Ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O] (catalyst)[2]

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) in a mixture of ethanol and water (3:1 v/v, 20 mL).[2]

-

Add this compound (1 mmol) to the solution.

-

Add a catalytic amount of ammonium heptamolybdate tetrahydrate (e.g., 0.02 mmol).[2]

-

Stir the reaction mixture at room temperature for the time required to complete the reaction (typically 15-60 minutes, monitored by TLC).[2]

-

Upon completion, the product often precipitates from the reaction mixture.

-

Filter the solid product, wash with a cold ethanol/water mixture, and dry.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Quantitative Data for Quinoxaline Synthesis (Illustrative)

The following table presents expected yields for the synthesis of 2,3-disubstituted quinoxalines based on reactions with various aryl-1,2-diamines.[2]

| 1,2-Dicarbonyl Compound | Product | Expected Yield (%) |

| Benzil | 2,3-Diphenyl-6-isopropylquinoxaline | 90-98 |

| 4,4'-Dimethoxybenzil | 2,3-Bis(4-methoxyphenyl)-6-isopropylquinoxaline | 92-97 |

| 4,4'-Dichlorobenzil | 2,3-Bis(4-chlorophenyl)-6-isopropylquinoxaline | 88-95 |

| Anisil | 2,3-Bis(4-methoxyphenyl)-6-isopropylquinoxaline | 90-96 |

Logical Relationship of Synthetic Pathways

Caption: Synthetic pathways from this compound to target heterocycles.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of 4-isopropyl-substituted benzimidazoles and 6-isopropyl-substituted quinoxalines. The methodologies presented are generally high-yielding, proceed under mild conditions, and are amenable to the generation of diverse libraries of these important heterocyclic scaffolds for applications in drug discovery and materials science. The presence of the isopropyl group offers a strategic advantage for tuning the physicochemical properties of the final compounds.

References

- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 2. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Metal Complexes with 3-Isopropylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing the versatile ligand, 3-Isopropylbenzene-1,2-diamine. This substituted o-phenylenediamine derivative serves as a valuable precursor in coordination chemistry, offering a platform for the development of novel metal complexes with potential applications in catalysis, materials science, and as therapeutic agents.

Introduction

This compound, also known as 3-isopropyl-1,2-phenylenediamine, is an aromatic diamine that can act as a bidentate ligand, coordinating to a metal center through its two adjacent amino groups. The presence of the isopropyl group can influence the steric and electronic properties of the resulting metal complex, potentially enhancing its stability, solubility, and reactivity. These complexes can be synthesized through direct reaction with a metal salt or via the formation of a Schiff base ligand followed by metal complexation. Schiff base metal complexes, in particular, are widely studied due to their diverse applications.[1][2][3] This document outlines two primary protocols for the synthesis of such complexes.

Data Presentation

The following tables summarize representative quantitative data for metal complexes synthesized with o-phenylenediamine and its alkyl-substituted derivatives. This data is provided to offer an expected range of values for complexes synthesized with this compound.

Table 1: Synthesis and Properties of Representative Metal Complexes with Substituted o-Phenylenediamines

| Metal Ion | Ligand System | Molar Ratio (Metal:Ligand) | Solvent | Yield (%) | Color | Melting Point (°C) |

| Co(II) | 4-Methyl-o-phenylenediamine | 1:2 | Ethanol | - | - | >300 |

| Ni(II) | 4-Methyl-o-phenylenediamine | 1:2 | Ethanol | - | - | >300 |

| Zn(II) | 4-Methyl-o-phenylenediamine | 1:2 | Ethanol | - | - | >300 |

| Fe(III) | Schiff base of o-phenylenediamine and salicylaldehyde | 1:1 | Ethanol | - | - | - |

| Cu(II) | Schiff base of m-phenylenediamine and salicylaldehyde | 1:1 | Ethanol | 75 | Dark Blue | - |

Data extrapolated from syntheses with similar substituted o-phenylenediamines.

Table 2: Spectroscopic Data for Representative Metal Complexes

| Complex Type | Key IR Bands (cm⁻¹) |

| [M(diamine)₂X₂] | ν(N-H): ~3200-3400 (shift upon coordination) ν(M-N): ~420-460 |

| [M(Schiff base)X₂] | ν(C=N): ~1600-1620 (shift upon coordination) ν(M-N): ~420-460 ν(M-O): ~580 |

Note: The exact positions of IR bands will vary depending on the specific metal, ligand, and counter-ion.[2][3]

Experimental Protocols

Two primary methods for the synthesis of metal complexes with this compound are presented below: Direct Complexation and Schiff Base Condensation followed by Complexation.

Protocol 1: Direct Synthesis of a Metal(II) Complex

This protocol describes the direct reaction of this compound with a metal(II) salt to form a coordination complex.

Materials:

-

This compound

-

Metal(II) salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) nitrate hexahydrate, Zinc(II) acetate dihydrate)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Ligand Dissolution: In a round-bottom flask, dissolve 2.0 mmol of this compound in 25 mL of ethanol. Stir the solution at room temperature until the ligand is fully dissolved.

-

Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of ethanol. Gentle warming may be required to facilitate dissolution.

-

Reaction Mixture: Slowly add the ethanolic solution of the metal salt to the stirring solution of the ligand.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The formation of a precipitate may be observed during this time.

-

Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Protocol 2: Synthesis of a Schiff Base Metal Complex

This protocol involves a two-step process: first, the synthesis of a Schiff base ligand by condensing this compound with an aldehyde or ketone, followed by complexation with a metal salt.

Step A: Synthesis of the Schiff Base Ligand

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Salicylaldehyde, Acetylacetone)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Diamine Dissolution: Dissolve 1.0 mmol of this compound in 20 mL of hot ethanol in a round-bottom flask.

-

Carbonyl Compound Addition: To the stirring solution, add 2.0 mmol of the aldehyde or ketone (for a 1:2 condensation).

-

Reflux: Attach a reflux condenser and reflux the mixture for 1-2 hours. The formation of the Schiff base is often indicated by a color change.

-

Isolation of the Ligand: Cool the reaction mixture in an ice bath to induce crystallization of the Schiff base ligand. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Step B: Synthesis of the Metal Complex

Materials:

-

Synthesized Schiff base ligand

-

Metal(II) salt (e.g., Copper(II) chloride dihydrate, Iron(III) acetate)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Ligand Dissolution: Dissolve 1.0 mmol of the synthesized Schiff base ligand in 30 mL of hot ethanol in a round-bottom flask.

-

Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal salt in 15 mL of ethanol and add it dropwise to the stirring ligand solution.

-

pH Adjustment (if necessary): For some reactions, a few drops of a dilute base (e.g., ammonium hydroxide or triethylamine) may be added to facilitate deprotonation of the ligand and complex formation.

-

Reflux: Reflux the reaction mixture for 2-3 hours.

-

Isolation and Purification: Cool the mixture to room temperature and collect the precipitated metal complex by vacuum filtration. Wash the solid with cold ethanol and dry it in a desiccator.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of metal complexes with this compound.

Caption: Workflow for Direct Synthesis of Metal Complexes.

Caption: Workflow for Schiff Base Metal Complex Synthesis.

References

Application of 3-Isopropylbenzene-1,2-diamine in Pharmaceutical Intermediate Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isopropylbenzene-1,2-diamine is a versatile aromatic diamine intermediate. Its structural features, particularly the presence of adjacent amino groups on a benzene ring, make it a valuable precursor for the synthesis of various heterocyclic compounds. These heterocyclic scaffolds, such as benzimidazoles and quinoxalines, are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved pharmaceuticals. The isopropyl substituent can modulate the physicochemical properties, such as lipophilicity, of the final compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles.

This document outlines the primary applications of this compound in the synthesis of key pharmaceutical intermediates, providing detailed experimental protocols and illustrative synthetic pathways.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of:

-